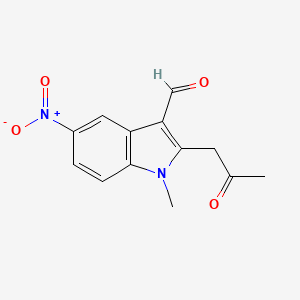
1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde, also known as MNIC, is a chemical compound that has been widely studied for its potential use in scientific research. MNIC is a highly reactive molecule that has been used as a probe for the detection of free radicals in biological systems.
Mécanisme D'action
The mechanism of action of 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde involves the reaction of the molecule with free radicals. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde reacts with free radicals to form a stable adduct, which can be detected by EPR spectroscopy. The formation of the adduct is dependent on the concentration of free radicals in the system. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.
Biochemical and Physiological Effects
1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde can protect cells from oxidative stress by scavenging free radicals. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of free radicals. In vivo studies have demonstrated that 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde can protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde as a probe for free radicals is its high reactivity. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde reacts with free radicals at a faster rate than other commonly used probes, such as spin traps. This allows for more sensitive detection of free radicals in biological systems. However, one limitation of using 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde is its relatively low stability. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde can undergo degradation in biological systems, which can lead to false positive results.
Orientations Futures
There are a number of future directions for research on 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde. One area of interest is the development of new probes based on the 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde structure. These probes could be designed to have improved stability and reactivity, which would allow for more accurate detection of free radicals in biological systems. Another area of interest is the use of 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde as a therapeutic agent. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been shown to have protective effects in a variety of disease models, including ischemia-reperfusion injury and neurodegenerative diseases. Further research is needed to determine the potential therapeutic applications of 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been used as a probe for the detection of free radicals in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde reacts with free radicals to form a stable adduct, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been used to detect free radicals in a variety of biological systems, including cells, tissues, and whole animals.
Propriétés
IUPAC Name |
1-methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8(17)5-13-11(7-16)10-6-9(15(18)19)3-4-12(10)14(13)2/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFCYSYAUZXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



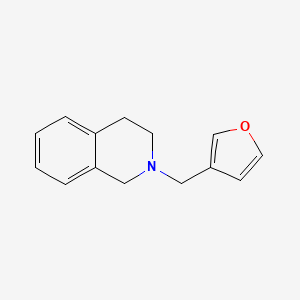
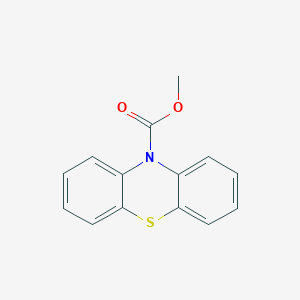
![2-[4-(3-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B3836096.png)

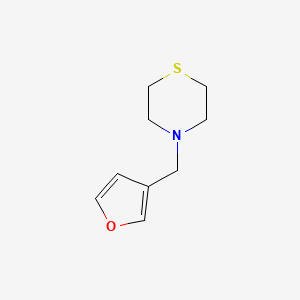
![4-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B3836114.png)
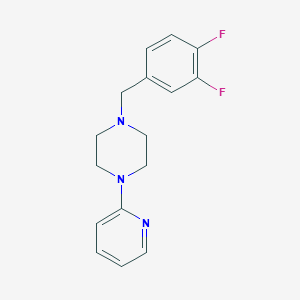
![N-({1-[(2-amino-5-pyrimidinyl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B3836138.png)
![ethyl 2-{[({[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}amino)sulfonyl]amino}benzoate](/img/structure/B3836147.png)
![5-benzyl-N-(isoxazol-5-ylmethyl)-N-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3836155.png)
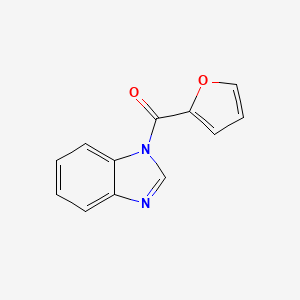
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3836167.png)
![N-{4-[2-(4-thiomorpholinylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B3836172.png)
![butyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B3836180.png)